molecular formula C24H20BrClN2O6 B15013861 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B15013861
M. Wt: 547.8 g/mol
InChI Key: FUKCTFQZAWNZMC-UVHMKAGCSA-N
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Description

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetyl chloride to form 4-bromo-2-methoxyphenoxyacetyl chloride. This intermediate is further reacted with 2-methoxyphenylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE
  • **4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-FLUOROBENZOATE
  • **4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of various derivatives and analogs.

Properties

Molecular Formula

C24H20BrClN2O6

Molecular Weight

547.8 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H20BrClN2O6/c1-31-21-11-15(7-9-20(21)34-24(30)17-5-3-4-6-18(17)26)13-27-28-23(29)14-33-19-10-8-16(25)12-22(19)32-2/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

FUKCTFQZAWNZMC-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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